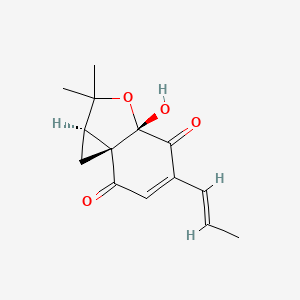
(1'E)-Dechloromycorrhizin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’E)-Dechloromycorrhizin A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of mycorrhizin, a compound originally isolated from soil fungi. The dechlorinated form, (1’E)-Dechloromycorrhizin A, has been studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A typically involves several steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This involves the construction of the basic molecular framework through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional group modifications: Introduction of specific functional groups to the core structure to achieve the desired chemical properties. This may involve reactions like halogenation, dehalogenation, or hydroxylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain (1’E)-Dechloromycorrhizin A in high purity.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous flow synthesis: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1’E)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Mycorrhizin: The parent compound from which (1’E)-Dechloromycorrhizin A is derived.
Chloromycorrhizin: A chlorinated derivative with different chemical properties.
Dechloromycorrhizin B: Another dechlorinated derivative with similar but distinct properties.
Uniqueness
(1’E)-Dechloromycorrhizin A is unique due to its specific chemical structure and the absence of chlorine, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
81407-76-3 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
Clave InChI |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
SMILES isomérico |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
SMILES canónico |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




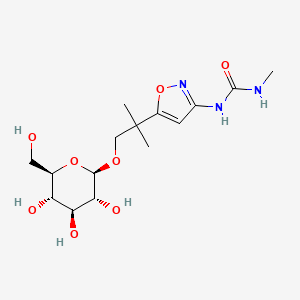
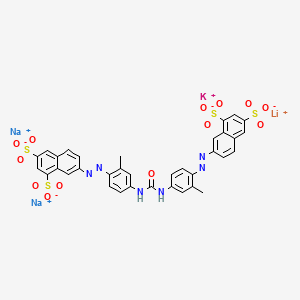


![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
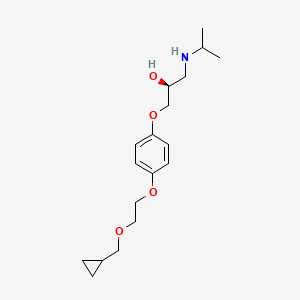



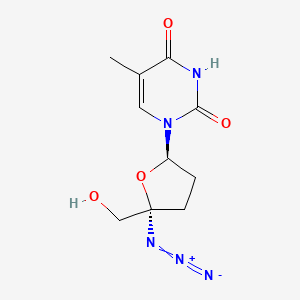
![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)

